molecular formula C15H19N3O2S B2467858 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine CAS No. 2034512-62-2

1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B2467858
CAS No.: 2034512-62-2
M. Wt: 305.4
InChI Key: JUTNRLQYWMRNJR-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemically sophisticated small molecule designed for medicinal chemistry and drug discovery research. It features a hybrid architecture combining a benzenesulfonyl group, a 1-methyl-1H-pyrazole ring, and a piperidine moiety, making it a valuable scaffold for developing novel bioactive compounds. The piperidine ring is a common feature in pharmaceuticals and natural products, often contributing to conformational rigidity and influencing the molecule's interaction with biological targets . The incorporated 1-methyl-1H-pyrazole is a privileged structure in medicinal chemistry, extensively documented for its diverse biological activities . This heterocycle is known to contribute to significant pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer effects, and is found in several marketed drugs . Furthermore, the benzenesulfonyl group is a key pharmacophore in many enzyme inhibitors, particularly for targets like carbonic anhydrases, and is frequently explored for its role in enhancing metabolic stability and binding affinity . This molecular framework is primarily intended for use in hit-to-lead optimization campaigns. Researchers can utilize this compound as a core building block to create libraries of derivatives for high-throughput screening or as a key intermediate in the synthesis of more complex molecules targeting neurological disorders, enzymatic pathways, or infectious diseases. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-2-(1-methylpyrazol-4-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-17-12-13(11-16-17)15-9-5-6-10-18(15)21(19,20)14-7-3-2-4-8-14/h2-4,7-8,11-12,15H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTNRLQYWMRNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, typically using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 1-Methyl-1H-Pyrazol-4-yl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry and Antileishmanial Activity

Recent studies have highlighted the synthesis and evaluation of derivatives containing the pyrazole and benzenesulfonamide moieties for their activity against leishmaniasis, a neglected tropical disease caused by protozoan parasites. The compound 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is structurally similar to these derivatives, which have shown promising results in inhibiting Leishmania species.

Case Study: Antileishmanial Profile

In a study examining 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives, compounds were synthesized and tested against Leishmania infantum and L. amazonensis. The results indicated that certain derivatives exhibited low cytotoxicity while maintaining effective anti-parasitic activity comparable to established treatments like pentamidine. The best-performing compounds showed IC50 values in the low micromolar range, suggesting their potential as lead candidates for further development against leishmaniasis .

CompoundIC50 against L. infantumIC50 against L. amazonensis
3b0.059 mM0.070 mM
3e0.065 mM0.072 mM

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that play crucial roles in various metabolic pathways.

Case Study: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1

Research indicates that compounds similar to 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme involved in the metabolism of glucocorticoids. This inhibition is relevant for treating conditions such as metabolic syndrome, type 2 diabetes, obesity, and associated cardiovascular disorders. The compounds demonstrated efficacy in both in vitro and in vivo models .

Central Nervous System Disorders

The potential application of this compound extends to the treatment of central nervous system disorders, including mild cognitive impairment and early stages of dementia.

Case Study: Cognitive Impairment Treatment

Studies suggest that compounds with structural similarities to 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine may exhibit neuroprotective effects and could be beneficial in managing conditions like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of neuroinflammation .

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and pyrazole moiety can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Molecular Weight Potential Applications Reference
1-(Benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine (Target) Piperidine 1-Benzenesulfonyl, 2-(1-methylpyrazol-4-yl) ~319 g/mol Enzyme/receptor modulation
tert-Butyl N-{3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-yl}carbamate Piperidine Spiro benzopyran, carbamate ~318 g/mol CNS therapeutics
1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine Piperidine Pyrazole, triazole, ethyl-methyl groups ~438 g/mol Multi-target kinase inhibition
Petesicatib [(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzenesulfonyl]pyrrolidine-2-carboxamide] Pyrrolidine Benzenesulfonyl, pyrazole, trifluoromethyl, cyanocyclopropyl ~615 g/mol Cathepsin inhibition

Key Differences and Implications

  • Core Ring Flexibility :

    • The target compound’s piperidine core (6-membered ring) offers greater conformational flexibility compared to petesicatib’s pyrrolidine (5-membered ring), which may influence binding pocket accommodation .
    • Spiro piperidine derivatives (e.g., tert-butyl carbamate in ) introduce rigid fused rings, likely restricting motion and enhancing selectivity for CNS targets.
  • Substituent Effects: The benzenesulfonyl group in the target and petesicatib enhances stability but differs in electronic effects due to petesicatib’s trifluoromethyl substitution, which increases lipophilicity and acid resistance . Multi-heterocyclic substituents (e.g., triazole in ) may improve affinity but reduce metabolic stability.
  • Therapeutic Applications :

    • Petesicatib’s cathepsin inhibition is attributed to its trifluoromethyl-sulfonyl-pyrazole motif, which the target compound lacks, highlighting the importance of electronegative groups in enzyme targeting .
    • The spiro carbamate derivative’s CNS activity contrasts with the target’s untested but plausible enzyme/receptor modulation due to its sulfonyl-heterocyclic design.

Research Findings and Limitations

  • Synthesis and Purity :

    • The target compound’s synthesis is undescribed in the evidence, but analogs like tert-butyl carbamate achieve 95% purity via standard carbamate coupling .
    • Petesicatib’s complex synthesis (multiple stereocenters, trifluoromethyl groups) reflects challenges in scaling production .
  • Structural Characterization :

    • SHELX software (e.g., SHELXL, SHELXD) is widely used for crystallographic refinement of such compounds, enabling precise determination of sulfonyl and pyrazole geometries .
  • Limitations :

    • Direct pharmacological data (e.g., IC50, bioavailability) for the target compound are absent in the evidence, necessitating further experimental validation.
    • Comparisons rely on structural extrapolation rather than empirical bioactivity data.

Biological Activity

1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10_{10}H15_{15}N3_3O4_4S
  • CAS Number : 925178-99-0

This compound features a piperidine ring substituted with a benzenesulfonyl group and a 1-methyl-1H-pyrazol-4-yl moiety, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can be attributed to several mechanisms:

1. Anticancer Activity
Research indicates that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted that related compounds showed cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells. The mechanism involves the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression .

2. Cholinesterase Inhibition
Compounds containing piperidine structures have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic neurotransmission, potentially offering therapeutic benefits in cognitive disorders .

3. Antimicrobial Properties
There is evidence suggesting that piperidine derivatives possess antimicrobial activity against various pathogens, including bacteria and fungi. The inhibition of ergosterol biosynthesis in fungi has been noted, indicating potential use in treating fungal infections .

Case Studies

Several studies have evaluated the biological activity of related compounds:

Case Study 1: Anticancer Activity
A recent study investigated the anticancer potential of a series of piperidine derivatives, including those similar to 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine. The results demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperidine derivatives in models of Alzheimer's disease. The compounds were shown to inhibit AChE effectively, leading to improved cognitive function in treated animals .

Case Study 3: Antimicrobial Efficacy
Research on antimicrobial activity revealed that certain piperidine derivatives exhibited strong inhibitory effects against strains such as MRSA and E. coli. These findings suggest a dual mechanism involving disruption of bacterial cell walls and interference with DNA replication processes .

Summary of Findings

The biological activity of 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine highlights its potential as a therapeutic agent across various fields:

Activity Type Mechanism References
AnticancerInduces apoptosis; disrupts signaling pathways
Cholinesterase InhibitionEnhances cholinergic transmission
AntimicrobialInhibits ergosterol biosynthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(benzenesulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized?

  • Methodological Answer : A stepwise approach is recommended, starting with the sulfonylation of the piperidine core followed by coupling with the pyrazole moiety. Reaction parameters (e.g., temperature, catalysts) should be optimized using computational reaction path searches based on quantum chemical calculations to predict transition states and intermediates . Traditional techniques like column chromatography or HPLC (using ammonium acetate buffers at pH 6.5 for separation) can purify intermediates . Evidence from similar sulfonylated piperidine derivatives suggests using DMSO as a solvent for in vitro stability .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming substituent positions on the piperidine and pyrazole rings, as demonstrated in triazole derivative studies . High-Resolution Mass Spectrometry (HRMS) and Fourier-Transform Infrared (FTIR) spectroscopy can validate molecular weight and functional groups. For purity assessment, HPLC with UV detection (e.g., using C18 columns) is recommended, as outlined in pharmacopeial guidelines .

Q. How should researchers design experiments to assess the compound’s solubility and stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies under stressed conditions (e.g., acidic/basic pH, elevated temperatures) and analyze degradation products via LC-MS . Solubility can be tested in polar aprotic solvents (e.g., DMSO) for in vitro assays, but alternative formulations may be needed for in vivo compatibility . Thermal stability can be evaluated using Differential Scanning Calorimetry (DSC), as applied to pyrazolyl-piperidine analogs .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity data for this compound be resolved?

  • Methodological Answer : Implement a feedback loop where experimental results (e.g., reaction yields, byproducts) are used to refine computational models. For example, discrepancies in sulfonylation efficiency might arise from unaccounted solvent effects or steric hindrance. Advanced quantum mechanics/molecular mechanics (QM/MM) simulations can model solvation and steric interactions, as demonstrated in reaction design studies . Validate predictions using kinetic isotope effects or isotopic labeling .

Q. What strategies are recommended to address conflicting biological activity data across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and control for metabolite interference, particularly in hepatic microsomal preparations . Ensure assay buffers mimic physiological conditions (e.g., pH 7.4, 37°C) and account for membrane permeability differences, as seen in benzimidazole-piperidine derivatives . Use statistical tools like Bland-Altman plots to quantify inter-assay variability .

Q. How can researchers optimize reactor design and scale-up synthesis while maintaining product consistency?

  • Methodological Answer : Apply chemical engineering principles such as dimensionless analysis to predict mass transfer limitations during scale-up. Membrane separation technologies (e.g., nanofiltration) can improve intermediate purification efficiency . Monitor reaction exothermicity using microreactors for safer scaling, as shown in pyrazole synthesis workflows . Process Analytical Technology (PAT) tools, including in-line spectroscopy, enable real-time quality control .

Q. What advanced methods are available to study the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer : Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinities. For enzyme inhibition studies, employ kinetic assays with fluorogenic substrates and compare IC₅₀ values under varying cofactor conditions . Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses, but validate results with mutagenesis studies, as done for benzimidazole-piperidine complexes .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s metabolic stability in vitro versus in vivo?

  • Methodological Answer : In vitro assays (e.g., liver microsomes) may underestimate in vivo metabolism due to missing Phase II enzymes or transport proteins. Perform comparative studies with hepatocytes or in situ liver perfusion models . Use radiolabeled compounds to track metabolite distribution in animal models, as described for similar piperidine derivatives .

Tables for Key Data

Parameter Recommended Method Reference
Synthetic Yield OptimizationComputational reaction path search
Degradation Product AnalysisLC-MS with C18 columns
Binding Affinity MeasurementSPR or ITC
Scale-up Reactor DesignDimensionless analysis + PAT tools

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